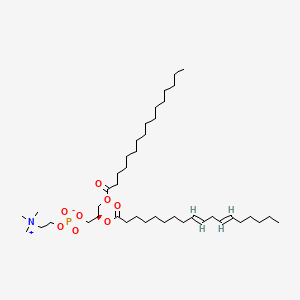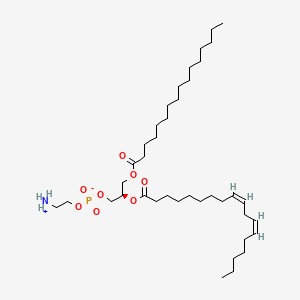![molecular formula C10H12N4OS B6596604 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine CAS No. 1703014-48-5](/img/structure/B6596604.png)
4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine, also known as 4-MTP, is a novel compound that has been studied extensively for its potential applications in scientific research. It belongs to the class of heterocyclic compounds, which are characterized by their ring-shaped structure. 4-MTP has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, 4-MTP has been studied for its ability to modulate the activity of various enzymes and receptors.
科学的研究の応用
4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine has been studied extensively for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, it has been studied for its ability to modulate the activity of various enzymes and receptors. For example, 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Furthermore, 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine has been found to bind to and activate the serotonin receptor 5-HT1A, which is involved in the regulation of mood and behavior. These properties make 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine a promising candidate for use in the development of new drugs and treatments.
作用機序
The exact mechanism of action of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine is still not fully understood. However, it is believed that 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine exerts its biological effects by binding to and modulating the activity of various enzymes and receptors. For example, it has been found to bind to and activate the serotonin receptor 5-HT1A, which is involved in the regulation of mood and behavior. In addition, 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. In addition, it has been found to modulate the activity of various enzymes and receptors, including the serotonin receptor 5-HT1A and the enzyme cytochrome P450. Furthermore, 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine has been found to possess antioxidant and neuroprotective properties, as well as to possess anti-angiogenic and anti-apoptotic activities.
実験室実験の利点と制限
The use of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it a cost-effective option for researchers. Second, its wide range of biological activities makes it useful for a variety of research applications. Third, its ability to modulate the activity of various enzymes and receptors makes it a potential candidate for use in drug discovery and development.
However, there are also some limitations associated with the use of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine. For example, its exact mechanism of action is still not fully understood, making it difficult to predict its effects in certain situations. In addition, its effects on humans have not been thoroughly studied, making it difficult to predict its safety and efficacy in clinical applications.
将来の方向性
The potential applications of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine are far-reaching and there are many areas of research that could be explored in the future. For example, further research could be conducted to better understand its exact mechanism of action and to identify more specific targets for its biological activity. In addition, further research could be conducted to determine its safety and efficacy in clinical applications, such as the treatment of cancer and other diseases. Finally, further research could be conducted to explore its potential applications in drug discovery and development.
合成法
The synthesis of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine is a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of morpholine and thiophenecarboxylic acid to form 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 150-200°C. The second step involves the conversion of 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine to its corresponding amide via a condensation reaction with an appropriate amine. Finally, the amide is hydrolyzed to form the desired 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine.
特性
IUPAC Name |
4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFKRUBCTSGHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CSC3=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine | |
CAS RN |
1703014-48-5 |
Source


|
| Record name | 4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)





![(E,E)-bis[(4-chlorophenyl)methylidene]hydrazine](/img/structure/B6596582.png)




